molecular formula C10H13ClN2O3S B8167711 N-(Phenylsulfonyl)azetidine-3-carboxamide hydrochloride

N-(Phenylsulfonyl)azetidine-3-carboxamide hydrochloride

Cat. No.: B8167711
M. Wt: 276.74 g/mol
InChI Key: WVMPLAORPKJKOJ-UHFFFAOYSA-N
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Description

N-(Phenylsulfonyl)azetidine-3-carboxamide hydrochloride is a small organic molecule characterized by an azetidine ring (a four-membered nitrogen-containing heterocycle) substituted at the 3-position with a carboxamide group. The carboxamide nitrogen is further modified with a phenylsulfonyl moiety, and the compound exists as a hydrochloride salt.

Properties

IUPAC Name

N-(benzenesulfonyl)azetidine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3S.ClH/c13-10(8-6-11-7-8)12-16(14,15)9-4-2-1-3-5-9;/h1-5,8,11H,6-7H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMPLAORPKJKOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C(=O)NS(=O)(=O)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of a-Halo a-Amino Ketones

The reaction begins with a-halo a-amino ketones, such as 3-t-butylamino-3-methyl-1-bromo-2-butanone hydrobromide, which undergo cyclization in dimethylformamide (DMF) under nitrogen atmosphere. Sodium bicarbonate acts as a mild base to deprotonate the amino group, facilitating intramolecular nucleophilic attack and ring closure.

Reaction Conditions

  • Solvent: Dimethylformamide (DMF)

  • Base: Sodium bicarbonate (24 g per 100 ml DMF)

  • Atmosphere: Nitrogen (to prevent oxidation)

  • Temperature: Ambient (20–25°C)

  • Time: 30 minutes initial stirring, followed by 2 hours post-water addition.

Water is introduced dropwise to double the reaction volume, enhancing solubility and driving the reaction to completion. The resulting 3-azetidinone is extracted using ether and converted to its hydrochloride salt via dilute hydrochloric acid, achieving yields of 70–80% after recrystallization.

The 3-carboxamide moiety is introduced via modification of the azetidinone intermediate. While direct methods are not explicitly outlined in the cited patents, analogous strategies from EP0131435B1 and US3668196A suggest viable pathways.

Ketone-to-Amide Conversion

The carbonyl group at position 3 of the azetidinone is reactive toward nucleophilic addition. Treatment with ammonia or ammonium salts under controlled conditions could yield the carboxamide. For example:

3-Azetidinone+NH33-Carboxamide Intermediate\text{3-Azetidinone} + \text{NH}_3 \rightarrow \text{3-Carboxamide Intermediate}

This reaction may require catalysts such as Lewis acids (e.g., AlCl₃) or high-pressure conditions to proceed efficiently.

Nitrile Hydrolysis

Sulfonylation at the Azetidine Nitrogen

The N-phenylsulfonyl group is introduced via reaction of the azetidine amine with phenylsulfonyl chloride. This step parallels the Grignard reagent addition described in Example 7 of US3668196A, where aryl groups are appended to the azetidine nitrogen.

Sulfonylation Protocol

  • Reactants: Azetidine free base, phenylsulfonyl chloride (1.2 equivalents)

  • Solvent: Anhydrous dichloromethane or ether

  • Base: Triethylamine (to scavenge HCl)

  • Conditions: 0°C to room temperature, 4–6 hours

  • Workup: Aqueous extraction, followed by recrystallization from methyl ethyl ketone/methanol.

Example:

Azetidine+PhSO2ClEt3NN-(Phenylsulfonyl)azetidine\text{Azetidine} + \text{PhSO}2\text{Cl} \xrightarrow{\text{Et}3\text{N}} \text{N-(Phenylsulfonyl)azetidine}

Yields typically exceed 65% after purification.

Formation of the Hydrochloride Salt

The final step involves converting the free base to its hydrochloride salt for enhanced stability. Ethanolic hydrogen chloride is added to a solution of N-(phenylsulfonyl)azetidine-3-carboxamide in benzene or ether, precipitating the hydrochloride salt.

Procedure:

  • Solvent: Benzene or ether

  • Acid: Ethanolic HCl (added until pH < 2)

  • Isolation: Solvent removal under reduced pressure, followed by recrystallization from methyl ethyl ketone/methanol.

Typical Yield: 70–85% after recrystallization.

Optimization and Challenges

Air Sensitivity of Intermediates

3-Azetidinones and their derivatives darken rapidly upon exposure to air, necessitating inert atmospheres (nitrogen or argon) during synthesis and purification.

Purification Techniques

  • Distillation: Fractional distillation via spinning-band columns under reduced pressure (e.g., 96°C at 51 mmHg).

  • Recrystallization: Methyl ethyl ketone/methanol mixtures yield high-purity hydrochloride salts .

Chemical Reactions Analysis

Types of Reactions

N-(Phenylsulfonyl)azetidine-3-carboxamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted azetidines, depending on the specific reagents and conditions used .

Scientific Research Applications

Organic Synthesis

N-(Phenylsulfonyl)azetidine-3-carboxamide hydrochloride serves as a crucial building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic chemistry.

Medicinal Chemistry

The compound is being explored for its potential biological activities, particularly in:

  • Antimicrobial Properties : Similar to traditional sulfonamides, it may inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), thus disrupting folate synthesis in bacteria.
  • Anticancer Activity : Recent studies indicate that this compound can inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest. Mechanistic studies have shown that it down-regulates matrix metalloproteinase MMP-9 while promoting the expression of cell cycle inhibitors like p21 and p27.

The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against various bacterial strains. The results demonstrated significant inhibition of bacterial growth, supporting its potential use as an antibacterial agent.

Case Study 2: Anticancer Mechanisms

In vitro studies assessed the anticancer effects of the compound on several cancer cell lines. The findings revealed that treatment with this compound led to substantial growth inhibition and induced apoptosis through modulation of key signaling pathways associated with cancer progression.

Mechanism of Action

The mechanism of action of N-(Phenylsulfonyl)azetidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The azetidine ring’s strain can also facilitate ring-opening reactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared below with analogs sharing core azetidine, sulfonamide, or carboxamide functionalities.

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Substituents/Modifications Molecular Weight (g/mol) Notable Features Source/Application
N-(Phenylsulfonyl)azetidine-3-carboxamide hydrochloride Azetidine 3-carboxamide, phenylsulfonyl, HCl Not provided Sulfonamide group may enhance protein binding; HCl improves solubility Potential enzyme inhibitor (inferred)
N-(Azetidin-3-yl)-2,2,2-trifluoroacetamide hydrochloride (CAS 124668-48-0) Azetidine 3-trifluoroacetamide, HCl ~236.6 (calculated) Trifluoroacetyl group increases lipophilicity; discontinued laboratory use Lab chemical (discontinued)
N-[2-(4-Fluorophenyl)ethyl]azetidine-3-carboxamide hydrochloride Azetidine 3-carboxamide, 4-fluorophenyl ethyl, HCl Not provided Fluorine enhances bioavailability; supplied for pharmaceutical R&D Available via multiple suppliers
2-Phenyl-1-(phenylsulfonyl)-N-(piperidin-4-yl)-1H-pyrrole-3-carboxamide hydrochloride Pyrrole Phenylsulfonyl, piperidin-4-yl, HCl 445.96 Inverse agonist activity at 5-HT6 receptors; high purity (100% UPLC/MS) Neuropathic pain research
N-(4-Fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-(phenylsulfonyl)acetamide hydrochloride Benzo[d]thiazole Phenylsulfonyl, morpholinopropyl, HCl ~510.1 Dual sulfonamide and heterocyclic motifs; potential kinase inhibitor Supplied for drug discovery

Solubility and Stability

  • Hydrochloride Salts : All listed compounds are hydrochloride salts, enhancing water solubility.
  • Lipophilicity : The trifluoroacetamide derivative is more lipophilic (logP ~1.5 estimated) than the phenylsulfonyl carboxamide, which may affect blood-brain barrier penetration.

Biological Activity

N-(Phenylsulfonyl)azetidine-3-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its azetidine ring, which is a four-membered cyclic amine, and a sulfonamide functional group. This structure contributes to its reactivity and biological properties.

Compound NameStructure TypeNotable Features
N-(Phenylsulfonyl)azetidine-3-carboxamideAzetidine derivativeContains a carboxamide group; potential for increased solubility.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to the inhibition or modulation of their activity. The azetidine ring's strain facilitates ring-opening reactions, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that compounds with sulfonamide groups often exhibit antimicrobial properties. This compound has been studied for its potential to inhibit bacterial growth through mechanisms similar to traditional sulfonamides, which act by mimicking para-aminobenzoic acid (PABA), thus inhibiting folate synthesis in bacteria.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. For instance, it has shown promise in inhibiting various cancer cell lines by inducing apoptosis and cell cycle arrest. The compound's ability to modulate signaling pathways associated with cancer progression has been documented in several case studies:

  • Case Study on Cell Line Inhibition : In vitro studies demonstrated that this compound exhibited significant growth inhibition against several cancer cell lines, including:
    • Leukemia (up to 77% inhibition)
    • Non-small cell lung cancer (64% inhibition)
    • Colon cancer (62% inhibition)
    • Melanoma (72% inhibition) .
  • Mechanistic Insights : The compound was found to down-regulate matrix metalloproteinase MMP-9 and promote the expression of cell cycle inhibitors p21 and p27, leading to enhanced apoptosis in treated cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications to the azetidine ring and sulfonamide group can significantly impact the biological activity of derivatives. For example, substituting different groups on the phenyl ring or altering the azetidine structure can enhance potency against specific targets .

Q & A

Q. What are the recommended handling and storage protocols for N-(Phenylsulfonyl)azetidine-3-carboxamide hydrochloride?

  • Methodological Answer : The compound should be stored at -20°C in a tightly sealed container to prevent degradation due to hygroscopicity or thermal instability. Handling requires personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work should be conducted in a fume hood to avoid inhalation of particulate matter. Post-experiment waste must be disposed of via certified hazardous waste protocols. These guidelines align with safety data for structurally similar azetidine derivatives and sulfonamide-containing compounds .

Q. How is the purity of this compound typically assessed?

  • Methodological Answer : Purity is commonly determined using reverse-phase HPLC with a C18 column and UV detection (e.g., 254 nm). A gradient elution method with acetonitrile/water (0.1% trifluoroacetic acid) is recommended. For example, ≥98% purity thresholds are standard for research-grade compounds, as validated in studies on analogous sulfonamide derivatives .

Q. What spectroscopic techniques are used to characterize this compound?

  • Methodological Answer :
  • NMR (1H and 13C) in deuterated solvents (e.g., DMSO-d6) resolves the azetidine ring protons (δ ~3.5–4.0 ppm) and phenylsulfonyl aromatic signals (δ ~7.5–8.0 ppm).
  • High-resolution mass spectrometry (HRMS) confirms the molecular ion ([M+H]+) and isotopic pattern.
  • FT-IR identifies key functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹). Cross-referencing with databases like NIST Chemistry WebBook ensures spectral validation .

Advanced Research Questions

Q. How can researchers optimize synthetic yields of this compound?

  • Methodological Answer : Yield optimization involves:
  • Protecting group strategies : Temporarily shielding the azetidine nitrogen during sulfonylation to prevent side reactions.
  • Catalysis : Using DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) improve reagent solubility.
  • Workup protocols : Acid-base extraction removes unreacted sulfonyl chlorides, while recrystallization from ethanol/water mixtures enhances purity. These steps are informed by methodologies for related carboxamide syntheses .

Q. How should contradictory NMR data for this compound be resolved?

  • Methodological Answer : Discrepancies in NMR data may arise from:
  • Solvent effects : Ensure consistent use of deuterated solvents (e.g., DMSO-d6 vs. CDCl3).
  • Dynamic exchange processes : Variable temperature NMR (VT-NMR) can resolve broadening caused by conformational flexibility in the azetidine ring.
  • Impurity interference : Combine HPLC purification with 2D NMR (e.g., COSY, HSQC) to isolate and assign signals unambiguously. Cross-validate with computational modeling (DFT-based chemical shift predictions) .

Q. What stability challenges exist under physiological conditions, and how are they addressed?

  • Methodological Answer : The compound may hydrolyze in aqueous buffers (pH 7.4) due to sulfonamide lability. Strategies include:
  • Stability assays : Monitor degradation via LC-MS over 24–72 hours.
  • Formulation additives : Use cyclodextrins or lipid-based nanoemulsions to improve solubility and shelf life.
  • Structural analogs : Introduce electron-withdrawing groups on the phenyl ring to enhance hydrolytic resistance. Such approaches are derived from stability studies on peptide-based inhibitors and sulfonamide drugs .

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